(2,3-Dichlorophenyl)(furan-2-yl)methanol
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Overview
Description
(2,3-Dichlorophenyl)(furan-2-yl)methanol is an organic compound that features a dichlorophenyl group and a furan ring connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)(furan-2-yl)methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with furan-2-ylmethanol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2,3-Dichlorophenyl)(furan-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dichlorophenyl)ethanol
- (2,3-Dichlorophenyl)methanol
- (2,3-Dichlorophenyl)acetic acid
Uniqueness
(2,3-Dichlorophenyl)(furan-2-yl)methanol is unique due to the presence of both a dichlorophenyl group and a furan ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications .
Properties
CAS No. |
60907-95-1 |
---|---|
Molecular Formula |
C11H8Cl2O2 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)-(furan-2-yl)methanol |
InChI |
InChI=1S/C11H8Cl2O2/c12-8-4-1-3-7(10(8)13)11(14)9-5-2-6-15-9/h1-6,11,14H |
InChI Key |
QGORBXLKFLUZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C2=CC=CO2)O |
Origin of Product |
United States |
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